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Abstract

This document provides detailed application notes and experimental protocols for the synthesis
of Fluralaner, a potent isoxazoline-based insecticide and acaricide. The synthesis commences
with the key starting material, 3',5'-Dichloro-2,2,2-trifluoroacetophenone, and proceeds
through the formation of a critical isoxazoline intermediate, which is subsequently coupled with
a benzamide moiety to yield the final product. This guide is intended for researchers and
professionals in the fields of medicinal chemistry, process development, and drug discovery,
offering a comprehensive resource for the laboratory-scale synthesis of Fluralaner.

Introduction

Fluralaner is a systemic insecticide and acaricide that exhibits a broad spectrum of activity
against various ectoparasites, including fleas and ticks.[1] Its unique mode of action involves
the antagonism of y-aminobutyric acid (GABA)-gated chloride channels (GABACIs) and L-
glutamate-gated chloride channels (GIuCls) in arthropods.[2][3][4][5][6] This mechanism
disrupts the normal functioning of the insect nervous system, leading to paralysis and death.[7]
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The synthesis of Fluralaner has been a subject of significant interest, with various routes
developed to access this complex molecule. This document focuses on a synthetic pathway
that utilizes 3',5'-Dichloro-2,2,2-trifluoroacetophenone as a key building block.[1][8][9]

Synthesis Overview

The synthesis of Fluralaner from 3',5'-Dichloro-2,2,2-trifluoroacetophenone can be broadly
divided into two main stages:

o Formation of the Isoxazoline Core: This involves the condensation of 3',5'-Dichloro-2,2,2-
trifluoroacetophenone with a substituted acetophenone to form a chalcone-like
intermediate, which then undergoes cyclization with hydroxylamine to yield the key
isoxazoline intermediate, 4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-
yl)-2-methylbenzoic acid.

e Amide Coupling to Yield Fluralaner: The isoxazoline intermediate is then coupled with 2-
amino-N-(2,2,2-trifluoroethyl)acetamide to form the final Fluralaner product.[1]

Experimental Protocols

Part 1: Synthesis of 4-(5-(3,5-dichlorophenyl)-5-
(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-
methylbenzoic acid (Intermediate I)

This protocol is based on a synthetic route starting from 2-fluorotoluene, which is converted to
4-acetyl-2-methylbenzoic acid. This is then condensed with 3',5'-dichloro-2,2,2-
trifluoroacetophenone.[1]

Step 1a: Synthesis of 4-acetyl-2-methylbenzoic acid

o Materials: 2-fluorotoluene, acetyl chloride, aluminum chloride, sodium cyanide, sodium
hydroxide.

e Procedure:

o Perform a Friedel-Crafts acetylation of 2-fluorotoluene with acetyl chloride and a Lewis
acid catalyst (e.g., aluminum chloride) to yield 4-acetyl-2-fluorotoluene.
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o The resulting product is then subjected to a nucleophilic aromatic substitution with a
cyanide source (e.g., sodium cyanide) to replace the fluorine atom.

o Subsequent hydrolysis of the nitrile group under basic conditions (e.g., sodium hydroxide)
affords 4-acetyl-2-methylbenzoic acid.

Step 1b: Condensation and Cyclization to form Intermediate |

o Materials: 4-acetyl-2-methylbenzoic acid, 3',5'-dichloro-2,2,2-trifluoroacetophenone,
triethylamine, a suitable dehydrating agent, and hydroxylamine.

e Procedure:

o In a suitable solvent, dissolve 4-acetyl-2-methylbenzoic acid and 3',5'-dichloro-2,2,2-
trifluoroacetophenone.

o Add a base, such as triethylamine, to catalyze the condensation reaction.[1]

o The resulting intermediate is then dehydrated and cyclized in the presence of
hydroxylamine to form the isoxazoline ring structure of Intermediate 1.[1]

Part 2: Synthesis of 2-amino-N-(2,2,2-
trifluoroethyl)acetamide (Intermediate Il)

There are two primary routes for the synthesis of this intermediate.[1]
Route A: From Glycine

o Materials: Glycine, di-tert-butyl dicarbonate (Boc20), sodium hydroxide, N,N'-
carbonyldiimidazole (CDI), 4-dimethylaminopyridine (DMAP), 2,2,2-trifluoroethylamine,
hydrogen chloride.

e Procedure:

o Protect the amino group of glycine with a Boc group using Bocz0 in the presence of
sodium hydroxide to yield 2-(tert-butoxycarbonylamino)acetic acid.[1]
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o Activate the carboxylic acid with CDI and DMAP, followed by reaction with 2,2,2-

trifluoroethylamine to form the amide.[1]
o Deprotect the Boc group using hydrogen chloride to yield Intermediate I1.[1]
Route B: From 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide

o Materials: 2,2,2-trifluoroethylamine, chloroacetyl chloride, potassium carbonate, o-phthaloyl

hydrazide, sodium methoxide, hydrazine hydrate.
e Procedure:

o React 2,2,2-trifluoroethylamine with chloroacetyl chloride in the presence of potassium
carbonate to obtain 2-chloro-N-(2,2,2-trifluoroethyl)acetamide.[1]

o This intermediate then reacts with o-phthaloyl hydrazide in the presence of sodium
methoxide.[1]

o Finally, hydrolysis with hydrazine hydrate yields the desired 2-amino-N-(2,2,2-
trifluoroethyl)acetamide.[1]

Part 3: Final Amide Coupling to Synthesize Fluralaner

o Materials: 4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-
methylbenzoic acid (Intermediate 1), 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride
(Intermediate 1), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCI), 4-
dimethylaminopyridine (DMAP), diisopropylethylamine (DIPEA), dichloromethane.

e Procedure:

Dissolve Intermediate | in a suitable organic solvent such as dichloromethane or isopropyl
acetate.[7][10]

o

Cool the reaction mixture to 0-10°C.[10]

o

[¢]

Add the coupling agent EDC-HCI and the catalyst DMAP to the reaction mixture.[7][10]

Add Intermediate Il hydrochloride salt to the mixture.[10]

[¢]
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o Slowly add a base, such as diisopropylethylamine, to the reaction mixture while
maintaining the temperature between 0-10°C.[10]

o Allow the reaction to warm to room temperature (20-35°C) and stir for 4-6 hours.[10]
o Upon completion, the reaction mixture is worked up by washing with water and brine.[10]

o The organic layer is then treated with activated carbon and silica gel to remove impurities.
[10]

o The solvent is removed under reduced pressure to yield crude Fluralaner.

Purification of Fluralaner

o Materials: Crude Fluralaner, methanol, activated carbon.
e Procedure:

o Charge a round-bottom flask with crude Fluralaner and methanol (approximately 3 mL of
methanol per gram of crude product).[10]

o Heat the mixture to 60-65°C and stir until the solid dissolves.[10]

o Add activated carbon (approximately 0.1 g per gram of crude product) and stir for 30-40
minutes at 60-65°C.[10]

o Filter the hot solution to remove the activated carbon.
o Cool the filtrate to 0-10°C and stir for 2-4 hours to induce crystallization.[10]

o Filter the solid, wash with cold methanol, and dry under vacuum to obtain pure Fluralaner.
[10]

Data Presentation
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Caption: Synthetic route to Fluralaner from key intermediates.

Mechanism of Action of Fluralaner
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Page loading... [wap.guidechem.com]

2. Fluralaner - Wikipedia [en.wikipedia.org]

3. Mechanisms of fluralaner antagonism of GABA receptors: A review - PubMed
[pubmed.ncbi.nim.nih.gov]

4. Differential mechanisms of action of the novel y-aminobutyric acid receptor antagonist
ectoparasiticides fluralaner (A1443) and fipronil - PubMed [pubmed.ncbi.nlm.nih.gov]

» 5. State-dependent inhibition of GABA receptor channels by the ectoparasiticide fluralaner -
PubMed [pubmed.ncbi.nlm.nih.gov]

e 6. chembk.com [chembk.com]

e 7.WO02021122356A1 - Process for preparing fluralaner - Google Patents
[patents.google.com]

e 8.W02021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-
trifluoroacetophenone - Google Patents [patents.google.com]

e 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

e 10. WO2021105840A1 - Process for purification of fluralaner - Google Patents
[patents.google.com]

 To cite this document: BenchChem. [synthesis of Fluralaner using 3',5'-Dichloro-2,2,2-
trifluoroacetophenone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b156584+#synthesis-of-fluralaner-using-3-5-dichloro-2-
2-2-trifluoroacetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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